Hsd17B13-IN-36 belongs to a class of compounds known as hydroxysteroid dehydrogenase inhibitors. These inhibitors are designed to modulate the activity of enzymes that catalyze the interconversion of hydroxysteroids, which are crucial in various metabolic pathways. Hsd17B13 specifically plays a role in the regulation of lipid homeostasis, making it a target for conditions like NAFLD and metabolic dysfunction-associated steatotic liver disease (MASLD) .
The synthesis of Hsd17B13-IN-36 involves several steps that utilize commercially available starting materials. The process typically includes:
The synthesis pathway is designed to optimize yield and purity while minimizing by-products, ensuring that the final compound is suitable for biological evaluation.
The molecular structure of Hsd17B13-IN-36 can be characterized by its specific functional groups that enhance its binding affinity to the target enzyme. The compound's structure features:
Data regarding its molecular weight, solubility, and structural formula are essential for understanding its pharmacokinetic properties.
Hsd17B13-IN-36 participates in several chemical reactions primarily related to its interactions with biological targets:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems.
The mechanism of action for Hsd17B13-IN-36 involves:
Data from experimental studies indicate significant changes in lipid accumulation within cells upon treatment with Hsd17B13-IN-36.
Hsd17B13-IN-36 exhibits several notable physical and chemical properties:
These properties are assessed through various analytical techniques including high-performance liquid chromatography (HPLC) and mass spectrometry.
Hsd17B13-IN-36 has potential applications in several scientific domains:
CAS No.: 565434-85-7
CAS No.: 1374040-24-0
CAS No.: 2226-71-3
CAS No.: 1976-85-8
CAS No.: 18866-87-0
CAS No.: